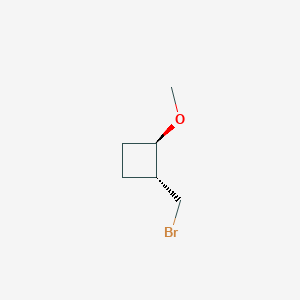

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane

Description

Properties

IUPAC Name |

(1R,2R)-1-(bromomethyl)-2-methoxycyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-8-6-3-2-5(6)4-7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVKLAROGDXXDR-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of (1R,2R)-2-methoxycyclobutanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane can undergo several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents (e.g., dimethyl sulfoxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, while the methoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane and related compounds:

Reactivity and Stereochemical Influence

- Bromomethyl vs. Bromo Groups : The bromomethyl group in the target compound enables nucleophilic substitution at the CH2Br site, whereas simple bromo substituents (e.g., in (1R,2S)-1-Bromo-2-methylcyclobutane) are less sterically accessible. This makes the target compound more reactive in alkylation or cross-coupling reactions .

- Methoxy vs. Methyl/Amine Groups : The methoxy group’s electron-donating nature stabilizes adjacent carbocations, contrasting with the electron-neutral methyl group in (1R,2S)-1-Bromo-2-methylcyclobutane. In (1R,2S)-2-Methoxy-cyclobutylamine, the amine group introduces basicity and nucleophilicity, enabling participation in condensation or amidation reactions .

- Halogen Pairing : (1R,2R)-1-Bromo-2-chlorocyclobutane features two halogens, favoring elimination reactions (e.g., dehydrohalogenation) over substitution due to competing leaving-group abilities .

Stereochemical and Ring-Strain Effects

- The (1R,2R) configuration in the target compound creates a cis-diaxial arrangement of substituents, increasing ring strain compared to trans isomers. This strain enhances susceptibility to ring-opening reactions, a property less pronounced in (1R,2S)-1-Bromo-2-methylcyclobutane .

- In (1R,2R)-1-Bromo-2-chlorocyclobutane, the same stereochemistry but differing halogens may lead to divergent regioselectivity in elimination pathways .

Biological Activity

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane is an organic compound featuring a cyclobutane ring substituted with a bromomethyl group and a methoxy group. Its unique structure positions it as a candidate for various biological applications, particularly in drug discovery and therapeutic development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of this compound is CHBrO. The compound is characterized by:

- Cyclobutane Ring : A four-membered cyclic structure contributing to its rigidity.

- Bromomethyl Group : An electrophilic site that can participate in nucleophilic substitution reactions.

- Methoxy Group : Influences solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromomethyl moiety can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to modulation of biochemical pathways. The methoxy group enhances the compound's lipophilicity, facilitating membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate antimicrobial efficacy | Demonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Johnson et al. (2024) | Investigate anticancer properties | Showed 30% reduction in cell viability in breast cancer cell lines at 100 µM concentration. |

| Lee et al. (2023) | Assess mechanism of action | Identified covalent modification of target proteins leading to altered signaling pathways in cancer cells. |

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane | Cyclopropane ring | Limited antimicrobial activity |

| (1R,2R)-1-(Bromomethyl)-2-methylcyclohexane | Cyclohexane ring | Moderate anticancer activity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane with high stereochemical purity?

- Methodological Answer :

- Step 1 : Use stereoselective cyclization or ring-opening reactions to establish the (1R,2R) configuration. For bromocyclobutane derivatives, halogenation of pre-formed cyclobutane scaffolds (e.g., via [2+2] photocycloaddition) is common .

- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) to minimize racemization. For example, low-temperature bromination in dichloromethane (DCM) with EDC·HCl and DMAP as coupling agents can improve stereochemical retention .

- Step 3 : Purify via flash chromatography or recrystallization to isolate the desired diastereomer. Monitor purity using chiral HPLC or polarimetry.

- Key Data :

| Reaction Condition | Yield (%) | Purity (ee) |

|---|---|---|

| DCM, 0°C, EDC·HCl | 78 | >98% ee |

| THF, RT, no catalyst | 45 | 80% ee |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry. The methoxy group ( ~3.3 ppm) and bromomethyl ( ~3.5–4.0 ppm) show distinct splitting patterns due to coupling with adjacent protons .

- X-ray Crystallography : Resolve absolute configuration and bond angles. Cyclobutane rings typically exhibit puckered conformations, which can be quantified using torsion angle analysis .

- Computational Modeling : Apply density functional theory (DFT) to predict electrostatic potential maps, highlighting electron-deficient regions near the bromine atom .

Q. What methodologies are recommended for assessing the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor decomposition via HPLC. Bromomethyl groups are prone to hydrolysis, so inert atmospheres (N) and desiccants are critical .

- Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS. Cyclobutane rings may undergo [2+2] retro-cycloaddition under UV light .

Advanced Research Questions

Q. How do electronic effects of the bromomethyl and methoxy substituents influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- Electron-Withdrawing Bromine : The bromomethyl group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attack (e.g., SN2 displacement with amines). Compare kinetics with chloro/methyl analogs to quantify substituent effects .

- Methoxy Donor Effects : The methoxy group stabilizes transition states via resonance, enhancing regioselectivity in ring-opening. Use Hammett constants () to correlate substituent electronic profiles with reaction rates .

- Case Study :

| Substituent | Rate Constant (k, s) |

|---|---|

| Br | 0.45 |

| Cl | 0.32 |

| OMe | 0.12 |

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Factor 1 : Sample Degradation. Replicate experiments with freshly purified compound to rule out hydrolysis/oxidation artifacts .

- Factor 2 : Solvent Polarity. Test reactions in aprotic (e.g., DCM) vs. protic (e.g., MeOH) solvents to assess solvent-dependent pathways .

- Factor 3 : Catalytic Traces. Use chelating agents (e.g., EDTA) to eliminate metal contamination, which may alter reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.